Nitromifene citrate

Description

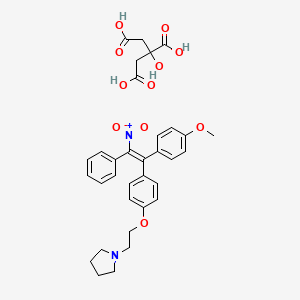

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5863-35-4 |

|---|---|

Molecular Formula |

C33H36N2O11 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-26-; |

InChI Key |

LHAPNDAERSFWSC-JTHROIFXSA-N |

SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

10448-84-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Nitromifene Citrate

Estrogen Receptor Binding Dynamics and Dissociation Kinetics

The initial step in nitromifene's mechanism is its binding to estrogen receptors. This interaction is characterized by specific binding affinity and dissociation kinetics that distinguish it from endogenous estrogens.

Nitromifene (B1679004) citrate (B86180) acts as a competitive antagonist by binding to the same receptor sites as endogenous estrogens, such as estradiol (B170435). nih.gov However, its affinity for the estrogen receptor is considerably lower than that of estradiol. nih.gov Studies on related triphenylethylene (B188826) antiestrogens like tamoxifen (B1202) have shown affinities that are 20- to 100-fold lower than estradiol. nih.gov This competitive but lower-affinity binding is a key aspect of its antiestrogenic activity. nih.gov

A critical factor in its antagonistic action is the rate at which it dissociates from the estrogen receptor. Research has shown that nitromifene dissociates from the estrogen receptor 250 times faster than estradiol. wikipedia.org This rapid dissociation rate is believed to be a significant contributor to its antagonistic properties at the receptor level. wikipedia.org

Table 1: Comparative Receptor Interaction of Nitromifene and Estradiol

| Compound | Receptor Binding Affinity | Dissociation Rate from Estrogen Receptor |

|---|---|---|

| Nitromifene | Lower than Estradiol nih.gov | 250-fold faster than Estradiol wikipedia.org |

| Estradiol | High nih.gov | Baseline wikipedia.org |

Estrogen Receptor Translocation and Cytosolic Receptor Replenishment

Upon binding to the estrogen receptor in the cytoplasm, nitromifene induces a conformational change in the receptor complex. This nitromifene-receptor complex is then translocated to the nucleus. ncats.ioncats.io This nuclear translocation is a fundamental step for many SERMs. Furthermore, nitromifene has been shown to promote the replenishment of the cytosolic pool of estrogen receptors, a process that can influence the cell's subsequent responsiveness to estrogenic compounds. ncats.ioncats.io

Metabolite Formation and its Influence on Receptor Interactions

Nitromifene has been shown to undergo O-demethylation, resulting in the formation of a phenolic metabolite known as demethyl nitromifene (also referred to as CI628M). ncats.ioncats.io This metabolite exhibits a greater binding affinity for the estrogen receptor and demonstrates higher biological potency in in vitro systems compared to the parent nitromifene compound. ncats.ioncats.io The presence of the phenolic hydroxyl group in the metabolite likely enhances its interaction with key amino acid residues within the receptor's ligand-binding pocket. plos.org

Table 2: Comparative Potency of Nitromifene and its Metabolite

| Compound | Formation | Estrogen Receptor Affinity (In Vitro) | Biological Potency (In Vitro) | Antiestrogenic Effect (In Vivo) |

|---|---|---|---|---|

| Nitromifene | Parent Compound ncats.ioncats.io | Lower ncats.ioncats.io | Lower ncats.ioncats.io | Similar to Metabolite ncats.ioncats.io |

| Demethyl Nitromifene | Formed via O-demethylation ncats.ioncats.io | Greater ncats.ioncats.io | Greater ncats.ioncats.io | Similar to Parent Compound ncats.ioncats.io |

Modulation of Estrogen Receptor-Mediated Gene Expression (General SERM concept applied to Nitromifene citrate)

As a Selective Estrogen Receptor Modulator (SERM), nitromifene's primary function is to modulate the expression of genes that are regulated by estrogen. patsnap.comnih.gov SERMs bind to estrogen receptors and can act as either antagonists (blocking estrogen's effects) or agonists (mimicking estrogen's effects) depending on the specific tissue. patsnap.comcancer.govnih.gov

This tissue-selective activity is a result of the unique conformational change that nitromifene binding imparts on the estrogen receptor. patsnap.com This altered shape affects how the receptor interacts with other cellular proteins, known as co-activators and co-repressors, which are essential for gene transcription. patsnap.commedchemexpress.com In tissues like the breast, nitromifene acts as an antagonist. nih.gov By binding to the ER, it prevents the recruitment of co-activators necessary for transcription, thereby blocking the expression of estrogen-responsive genes that promote cell proliferation. nih.govpatsnap.com This inhibitory effect on macromolecular synthesis has been observed in estrogen receptor-positive human breast cancer cell lines. nih.gov

Differential Activity at Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) (General SERM concept applied to this compound)

This compound is classified as a nonsteroidal selective estrogen receptor modulator (SERM), a group of compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. wikipedia.orgontosight.ai The mechanism behind this selectivity lies in the interaction of these ligands with the two primary types of estrogen receptors (ER), ERα and ERβ, and the subsequent cellular responses. nih.gov Most estrogenic responses are mediated by these receptors, which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. nih.gov Nitromifene, developed in the 1960s, is one of the earliest SERMs, alongside compounds like tamoxifen and clomiphene. wikipedia.org

The differential activity of a SERM is determined by several factors: its binding affinity for ERα versus ERβ, the specific conformational change it induces in the receptor upon binding, the ratio of ERα to ERβ expression in a given tissue, and the local concentration of various co-activator and co-repressor proteins. nih.govwikipedia.org SERMs like nitromifene diffuse into cells and bind to ERα or ERβ subunits, which leads to receptor dimerization and structural changes. wikipedia.org These ligand-induced structural alterations influence the receptor's ability to interact with other proteins that are crucial for regulating the transcription of target genes. nih.gov

ERα and ERβ have distinct, and sometimes opposing, physiological roles. For instance, ERα is generally considered to have a proliferative role, while ERβ often has an anti-proliferative function, particularly in tissues like the breast and colon. dovepress.com The relative expression of these two receptor subtypes is a key determinant of a tissue's response to estrogen or a SERM. dovepress.com Tissues such as the liver express high levels of ERα, whereas ERβ is more abundant in the prostate, ovaries, and lungs. dovepress.com

The tissue-specific actions of SERMs are largely attributed to the differential recruitment of co-regulator proteins to the ER-ligand complex. wikipedia.org When an agonist like estradiol binds to an ER, it induces a conformation that favors the recruitment of co-activators, leading to gene transcription. In contrast, when a SERM binds, it can induce a different conformation. In some tissues, this conformation may still allow co-activator binding (agonist effect), while in others, it may favor the recruitment of co-repressors, thereby blocking gene transcription (antagonist effect). nih.gov For example, tamoxifen and raloxifene (B1678788) act as ER antagonists in breast tissue but as agonists in bone. nih.gov However, only tamoxifen displays significant agonist activity in the uterus, highlighting the nuanced differences even among SERMs. nih.govnih.gov

While specific studies detailing the comparative binding affinity of nitromifene for ERα and ERβ are limited, its actions are consistent with the general SERM mechanism. As an antiestrogen (B12405530), nitromifene has been shown to inhibit the proliferation of ER-positive MCF-7 breast cancer cells. medchemexpress.com It competes with estradiol for receptor binding and can inhibit macromolecular synthesis in ER-positive cell lines. medchemexpress.comnih.gov Furthermore, nitromifene has been found to dissociate from the estrogen receptor much faster than estradiol, a characteristic that may contribute to its antagonistic activity. wikipedia.org In animal models, this compound blocks estrogen-dependent processes, such as testosterone-induced sexual behavior, further confirming its antiestrogenic properties in specific contexts. oxfordre.comoup.com

The following tables summarize the general concepts of ER subtype characteristics and the resulting tissue-specific activity profile of SERMs, which provides the framework for understanding the action of this compound.

Table 1: General Characteristics of Estrogen Receptor Subtypes

| Feature | Estrogen Receptor Alpha (ERα) | Estrogen Receptor Beta (ERβ) |

| Primary Role | Primarily mediates proliferative effects. dovepress.com | Often mediates anti-proliferative and pro-apoptotic effects. dovepress.com |

| Gene Activation (with Estradiol) | More effective at activating classical Estrogen Response Elements (EREs). nih.gov | Less effective than ERα at classical EREs. nih.gov |

| Gene Activation (with SERMs) | Less effective at activating AP-1 elements. nih.gov | More effective at activating AP-1 elements. nih.gov |

| High Expression Tissues | Uterus, liver (hepatocytes), pituitary, kidney, bone, mammary gland. dovepress.comnih.gov | Ovary (granulosa cells), colon, prostate, lung, brain, immune system. dovepress.com |

Table 2: Illustrative Tissue-Specific Activity of SERMs

This table illustrates the general principle of how SERMs can have different effects in different tissues, a concept applicable to this compound.

| Tissue | General Effect of Estradiol | Typical SERM Effect (e.g., Tamoxifen, Raloxifene) | Primary Receptor Subtype Action |

|---|---|---|---|

| Breast | Agonist (Proliferative) | Antagonist nih.gov | Blockade of ERα-mediated proliferation. |

| Bone | Agonist (Maintains Density) | Agonist nih.gov | Activation of ER-mediated anti-resorptive pathways. |

| Uterus | Agonist (Proliferative) | Agonist (Tamoxifen) / Antagonist or Weak Agonist (Raloxifene) nih.govnih.gov | Differential interaction with ERα and co-regulators. |

| Liver | Agonist (e.g., regulates lipids) | Agonist wikipedia.org | Activation of ERα-mediated gene transcription. |

Preclinical Pharmacological Investigations of Nitromifene Citrate in Experimental Models

Antiestrogenic Efficacy in Rodent Tumor Models

Suppression of Chemically Induced and Transplanted Mammary Tumors

Nitromifene (B1679004) has demonstrated efficacy in suppressing the growth of both chemically induced and transplanted mammary tumors in rodent models. ncats.ioncats.io This anti-tumor activity is a hallmark of its antiestrogenic properties. The compound's ability to inhibit the growth of these tumors highlights its potential as a modulator of estrogen-dependent carcinogenesis.

Chemically induced mammary carcinogenesis models, often utilizing agents like 7,12-dimethylbenz(a)anthracene (DMBA) or N-methyl-N-nitrosourea (NMU), are standard preclinical tools for evaluating potential cancer therapeutics. nih.govsav.sk The observation that nitromifene is effective in these models suggests its interference with the hormonal pathways that drive the development and progression of certain breast cancers.

| Model Type | Effect of Nitromifene Citrate (B86180) | Reference |

| Chemically Induced Mammary Tumors | Suppression of tumor growth | ncats.ioncats.io |

| Transplanted Mammary Tumors | Suppression of tumor growth | ncats.ioncats.io |

Effects on Uterine Proliferation and Antiuterotropic Activity in Immature Animals

In immature female rats, nitromifene exhibits potent and prolonged antiuterotropic effects. ncats.ioncats.io Uterine growth is a well-established estrogen-dependent process, and the ability of a compound to inhibit this growth is a key indicator of its antiestrogenic activity. Studies in immature rat models are particularly informative as the developing uterus is highly sensitive to estrogenic and antiestrogenic compounds. nih.gov

The antiuterotropic activity of nitromifene is attributed to its interaction with estrogen receptors in uterine tissue. This interaction prevents the proliferative signals that are normally initiated by estradiol (B170435). Research has shown that nitromifene is metabolized to demethyl nitromifene, a compound with even greater affinity for estrogen receptors and higher in vitro biological potency. ncats.io However, the in vivo antiestrogenic effects of both nitromifene and its demethylated metabolite are similar, which may be due to the efficient conversion of nitromifene to its more active form within the body. ncats.io

Modulation of Endocrine Gland Function

Pituitary Prolactin Synthesis and Release Regulation in Animal Models

The regulation of prolactin secretion from the anterior pituitary gland is a complex process involving various neurotransmitters and hormones, with dopamine (B1211576) being a primary inhibitory factor. nih.govfrontiersin.org Estrogens are known to stimulate prolactin synthesis and release. cas.cz

Nitromifene, as an antiestrogen (B12405530), has been shown to inhibit the uptake of [3H]-estradiol in the pituitary, which is consistent with its mechanism of action of blocking estrogen receptors. ncats.ioncats.io This action at the pituitary level can influence the synthesis and release of prolactin. By antagonizing the effects of estrogen, nitromifene can modulate the feedback loops that control prolactin levels. The hypothalamus regulates pituitary prolactin secretion through the release of prolactin-inhibiting factors, primarily dopamine, and prolactin-releasing factors, such as thyrotropin-releasing hormone (TRH). mdpi.comresearchgate.net

Neuroendocrine and Behavioral Research

Impact on Estradiol-Induced Female Sexual Behavior in Rodents

Estradiol plays a crucial role in regulating female sexual behavior in rodents, with key brain regions like the preoptic area and ventromedial hypothalamus being rich in estrogen receptors. frontiersin.org Nitromifene has been demonstrated to inhibit estradiol-induced female sexual behavior in rodents. ncats.ioncats.io This effect is a direct consequence of its antiestrogenic activity within the central nervous system.

Studies in ovariectomized rats have shown that nitromifene can block the lordosis behavior stimulated by estradiol and estradiol benzoate. ncats.io Furthermore, prenatal exposure to nitromifene in male rats has been shown to impair the processes of defeminization and masculinization in adulthood, suggesting that endogenous estrogen plays a role in the sexual differentiation of the male brain. nih.gov These findings underscore the compound's ability to cross the blood-brain barrier and exert significant effects on neuroendocrine-regulated behaviors.

| Behavioral Parameter | Effect of Nitromifene Citrate | Reference |

| Estradiol-Induced Lordosis | Inhibition | ncats.io |

| Sexual Differentiation (Prenatal Exposure) | Impaired defeminization and masculinization | nih.gov |

Influence on Brain Sexual Differentiation and Female-Oriented Behavior in Male Rats

The sexual differentiation of the brain in rodents is a critical process influenced by sex steroids during the perinatal period. mdpi.com Research indicates that estrogens, derived from the aromatization of androgens like testosterone, are essential for organizing the male brain phenotype. env.go.jp The antiestrogen this compound has been utilized in experimental models to investigate the role of endogenous estrogen in this process.

Studies involving the administration of this compound to pregnant rats have revealed significant effects on the subsequent sexual behavior of their male offspring. mdpi.comnih.gov Prenatal exposure to this antiestrogen was found to eliminate the typical adult masculine preference for receptive females in male offspring. mdpi.com This suggests that endogenous estrogens are crucial for the normal development of male-typical sexual orientation. nih.gov Furthermore, male rats exposed to this compound prenatally exhibited impaired ejaculatory behavior in adulthood, providing more evidence that prenatal estrogen contributes to masculinization. nih.gov

In one study, male rats exposed to this compound prenatally were castrated at different postnatal ages (Day 0, Day 10, or Day 90). nih.gov The results showed that while deficits in some female-typical behaviors were restored in the Day-90 castrates, suggesting a role for postnatal testicular secretions, the impairment in male-typical ejaculatory function persisted across all groups, highlighting the importance of the prenatal estrogenic environment for masculinization. nih.gov These findings collectively underscore the critical role of estrogen in the sexual differentiation of the male rat brain and behavior, a process that is significantly disrupted by the antiestrogenic action of this compound. nih.govnih.gov

Developmental Biology Studies

Effects on Blastocyst Morphology and Zona Pellucida Shedding in Mouse Models

This compound has been shown to exert significant effects on the early stages of embryonic development in mouse models. In vitro studies on Day 4 mouse blastocysts revealed that this compound prevents the shedding of the zona pellucida, a critical step for implantation. ncats.ionih.gov This effect was observed to be dose-dependent.

At lower concentrations (1.5 and 3 µg/ml), the effects on blastocyst morphology were minimal during the initial two days of culture. However, with continued exposure, the blastocysts became small, dense, and ultimately collapsed while still inside the zona pellucida. ncats.ionih.gov At higher concentrations (6 µg/ml and above), the impact on morphology was more pronounced and rapid. ncats.ionih.gov The earliest degenerative changes were noted at 10 hours of culture in media containing 12 and 18 µg/ml of this compound, with approximately one-third of the embryos becoming dense and smaller. nih.govncats.io By 22 hours, all embryos in these high-concentration groups had collapsed. nih.gov

Table 1: Effect of this compound on Mouse Blastocyst Morphology

| Concentration (µg/ml) | Observed Effect | Time Course |

|---|---|---|

| 1.5 - 3 | Minimal initial effect; later became small, dense, and collapsed. | Effects apparent after the first 2 days. |

| 6 | Pronounced morphological changes. | --- |

This table summarizes the dose-dependent effects of this compound on the physical structure of mouse blastocysts in culture. Data sourced from ncats.ionih.govncats.io.

Impact on 17 Beta-Hydroxysteroid Dehydrogenase Activity in Blastocysts

In conjunction with morphological studies, the effect of this compound on the enzymatic activity of 17 beta-hydroxysteroid dehydrogenase (17β-HSD) in mouse blastocysts was investigated. nih.gov This enzyme is involved in steroid metabolism, catalyzing the conversion between estrone (B1671321) and the more potent estradiol, and is thought to play a role in implantation. nih.gov

The research found that this compound had a relatively mild impact on 17β-HSD activity compared to its drastic effects on blastocyst morphology. nih.gov During the first 5 hours of culture, this compound slightly reduced the enzyme's activity. nih.gov Despite this initial reduction, the 17β-HSD activity continued to increase over time, although at a slower rate than in the control group. nih.gov In the groups treated with lower concentrations (1.5, 3, and 6 µg/ml), the enzyme activity remained fairly high throughout the 46-hour culture period. nih.gov

Comparative Induction of Specific Protein Synthesis In Vitro

Evaluation of Ornithine Aminotransferase (OAT) Induction in Rat Kidney

Ornithine aminotransferase (OAT) is an enzyme whose synthesis in the rat kidney can be induced by estrogens. umich.edunih.gov Studies were conducted using in vitro rat kidney slice models to determine if antiestrogens could also induce this enzyme.

When various antiestrogens were compared, nafoxidine (B1677902) hydrochloride was found to be the most effective inducer of OAT, followed by enclomiphene (B195052) citrate. umich.edu In stark contrast, this compound (referred to as CI-628 in the study) demonstrated little to no activity in inducing the synthesis of OAT in this experimental model. umich.edu This lack of induction occurred even at a concentration where other antiestrogens showed significant effects. These findings indicate a clear differential activity among antiestrogenic compounds in their ability to stimulate the synthesis of this specific renal protein.

Table 2: Comparative Induction of Ornithine Aminotransferase (OAT) by Antiestrogens in Rat Kidney Slices

| Compound | Concentration | OAT Induction Activity |

|---|---|---|

| Nafoxidine hydrochloride | 5 x 10⁻⁴ M | Most effective |

| Enclomiphene citrate | 5 x 10⁻⁴ M | Effective |

This table compares the ability of different antiestrogens to induce OAT synthesis in an in vitro rat kidney model. Data sourced from umich.edu.

Assessment of General Protein Synthesis in Rat Uterus

The uterus is a primary target tissue for estrogens, where they regulate the synthesis of various proteins. mdpi.com The ability of antiestrogens to mimic or block these effects is a key aspect of their pharmacological profile. The effect of this compound on protein synthesis has been assessed in the rat uterus in vitro.

Research by Katzenellenbogen and Katzenellenbogen demonstrated that this compound (CI-628) was inactive in inducing a specific, characteristic protein in the rat uterus. umich.edu This was in contrast to other antiestrogens like nafoxidine (U-11,100A), which was partly active in stimulating the synthesis of this protein. umich.edu The induction of specific proteins in the uterus by estrogen is a receptor-mediated process that is dependent on protein synthesis. conicet.gov.ar The inability of this compound to induce this specific protein suggests that while it acts as an antiestrogen, it lacks the partial agonist activity seen with other compounds in this particular in vitro assay.

Comparative Pharmacology of Nitromifene Citrate with Other Serms

Structural Analogies within the Triarylethylene Class of Estrogen Antagonists

Nitromifene (B1679004) citrate (B86180) belongs to the triarylethylene class of compounds, a group of non-steroidal molecules that form the basis for many of the first-generation SERMs. ncats.io This class is defined by a core scaffold of an ethylene (B1197577) molecule substituted with three aryl (aromatic) rings. This fundamental structure is shared by other prominent early estrogen antagonists, including tamoxifen (B1202), nafoxidine (B1677902), and clomiphene citrate. wikipedia.orgnih.gov

The triarylethylene structure provides a molecular framework that allows these compounds to mimic the shape of steroidal estrogens, such as estradiol (B170435), enabling them to bind to estrogen receptors (ERs). nih.gov A key feature of this class is the presence of a side chain containing a basic amine, which is crucial for their high-affinity binding to the ER and their antagonistic activity in tissues like the breast. In nitromifene, this is a pyrrolidine-containing side chain, chemically described as 1-(2-(p-(alpha-(p-methoxyphenyl)-beta-nitrostyryl)phenoxy)ethyl)-pyrrolidine. ontosight.ai The structural similarities among these compounds explain their shared ability to interact with the estrogen receptor and function as competitive antagonists. nih.govnih.gov

Distinctive Features Compared to Tamoxifen, Nafoxidine, and Clomiphene Citrate

Despite their shared triarylethylene backbone, nitromifene and its counterparts possess unique structural and pharmacological characteristics that differentiate their biological activities. A primary distinguishing feature of nitromifene is the presence of a nitro group (-NO₂) on the ethylene portion of the molecule. wikipedia.org This substitution is absent in tamoxifen, nafoxidine, and clomiphene.

Another critical distinction lies in the kinetics of their interaction with the estrogen receptor. Research has shown that nitromifene dissociates from the estrogen receptor approximately 250-fold faster than estradiol. wikipedia.org This rapid off-rate may be a key factor in its specific antagonistic profile. In contrast, tamoxifen exhibits a lower binding affinity for the ER compared to estradiol but forms a more stable complex that impairs the receptor's normal function. nih.gov

Furthermore, the metabolism of these compounds can lead to derivatives with different activity profiles. Nitromifene is converted in the body to demethyl nitromifene, a phenolic metabolite that demonstrates a greater affinity for estrogen receptors and higher biological potency in in vitro settings. ncats.io

The table below provides a comparative overview of these SERMs.

| Feature | Nitromifene Citrate | Tamoxifen | Nafoxidine | Clomiphene Citrate |

| Chemical Class | Triarylethylene ncats.io | Triarylethylene wikipedia.org | Triarylethylene nih.gov | Triarylethylene wikipedia.org |

| Key Structural Group | Nitro (-NO₂) group on the ethylene bridge wikipedia.org | No nitro group | Naphthalene ring system | Chloro (-Cl) substituent ijrcog.org |

| Receptor Binding | Dissociates from ER 250x faster than estradiol wikipedia.org | Lower affinity for ER than estradiol nih.gov | Binds competitively to ER nih.gov | Competitively binds to hypothalamic ER ijrcog.org |

| Primary Indication Studied | Breast Cancer ncats.io | Breast Cancer Treatment & Prevention menopause.org.au | Breast Cancer nih.gov | Ovulation Induction menopause.org.au |

| Key Metabolite | Demethyl nitromifene (higher ER affinity) ncats.io | Endoxifen, 4-hydroxytamoxifen (B85900) (active metabolites) | Not prominently discussed | Enclomiphene (B195052) (estrogen antagonist), Zuclomiphene (estrogen agonist) |

Agonistic and Antagonistic Profiles Across Diverse Tissues in Preclinical Contexts

The defining characteristic of a SERM is its ability to act as an estrogen receptor agonist in some tissues while acting as an antagonist in others. wikipedia.orgnih.gov This tissue selectivity allows for a targeted therapeutic effect, aiming to provide the benefits of estrogen in certain systems while blocking its detrimental effects elsewhere. menopause.org.au this compound, like other SERMs, exhibits this mixed profile of activity in preclinical studies. nih.gov

Antagonistic Effects: Nitromifene's anti-estrogenic properties have been most clearly demonstrated in reproductive tissues.

Breast Tissue: In preclinical studies using human breast cancer cell lines (MCF-7) that contain estrogen receptors, nitromifene inhibits cell proliferation and macromolecular synthesis. nih.govmedchemexpress.com This effect is characteristic of an estrogen antagonist and formed the basis of its investigation as a treatment for breast cancer. ncats.io It has been shown to effectively suppress the growth of mammary tumors in rodent models. ncats.io

Uterus: Nitromifene demonstrates potent and prolonged anti-uterotropic effects in rats, meaning it opposes the growth-promoting actions of estrogen on the uterus. ncats.io

Agonistic Effects: While direct preclinical evidence for nitromifene's estrogen-like (agonistic) effects is less extensively documented in the available literature, its classification as a SERM implies such activity in other tissues. ontosight.ainih.gov For other SERMs like tamoxifen, estrogenic effects are well-known in bone, where it helps maintain bone density, and on lipid profiles. menopause.org.au The investigation of nitromifene for conditions like osteoporosis suggests that similar bone-protective agonistic effects were anticipated or observed. ontosight.ai

The following table summarizes the tissue-specific actions of Nitromifene based on preclinical findings and the general SERM concept.

| Tissue | Preclinical Effect of this compound | Pharmacological Profile |

| Breast (Cancer Cells) | Inhibits proliferation of ER+ cells nih.govmedchemexpress.com | Antagonist |

| Uterus | Potent anti-uterotropic effects in rats ncats.io | Antagonist |

| Bone | Investigated for osteoporosis, suggesting potential for bone density maintenance ontosight.ai | Agonist (Hypothesized/Inferred) |

| Pituitary | Inhibited uptake of estradiol ncats.io | Antagonist |

| Central Nervous System | Inhibited estradiol-induced sexual behavior in rats ncats.io | Antagonist |

Contributions to the Understanding of SERM Tissue Selectivity

The study of first-generation SERMs, including nitromifene, was instrumental in advancing the scientific understanding of hormone receptor action and tissue selectivity. wikipedia.org Initially, these compounds were viewed simply as "anti-estrogens." nih.gov However, the observation that they could produce both estrogenic and anti-estrogenic effects depending on the target tissue led to the development of the SERM concept. nih.govwikipedia.org

The investigation of nitromifene and its counterparts helped establish several key principles of SERM action:

Receptor Conformation: It became clear that biological activity was not merely a function of a drug binding to the estrogen receptor. Instead, the binding of different ligands (like estradiol versus nitromifene) induces distinct conformational changes in the receptor protein. nih.gov

Cofactor Recruitment: The specific shape adopted by the ligand-receptor complex determines its ability to recruit other proteins known as co-activators or co-repressors. wikipedia.org The differential expression of these cofactors in various tissues is a primary determinant of whether a SERM will have an agonistic or antagonistic effect. nih.gov For example, in breast tissue, the nitromifene-ER complex might preferentially recruit co-repressors, blocking gene transcription, while in bone cells, it might recruit co-activators, stimulating estrogen-like gene expression.

Receptor Dynamics: Early research revealed that the mechanism was more complex than simple competition. The antiestrogen-receptor complex, after moving into the cell nucleus, fails to properly stimulate the replenishment of new estrogen receptors in the cytoplasm, leading to a sustained antagonistic state. nih.gov The rapid dissociation of nitromifene from the ER may also contribute to its unique activity profile compared to other SERMs. wikipedia.org

In essence, the complex pharmacology of nitromifene helped shift the paradigm from simple receptor blockade to a more nuanced model of receptor modulation, paving the way for the development of newer generations of SERMs with more refined tissue-selectivity profiles. menopause.org.au

Advanced Research Methodologies for Studying Nitromifene Citrate

In Vitro Estrogen Receptor Binding and Functional Assays

In vitro assays are fundamental in elucidating the molecular mechanisms of Nitromifene (B1679004) citrate's action at the estrogen receptor level. These assays can be broadly categorized into those that measure direct binding to the receptor and those that assess the functional consequences of this binding.

Radioligand competitive binding assays are a gold standard for determining the affinity of a compound for a receptor. nih.gov These assays utilize a radiolabeled ligand, typically [3H]-estradiol, which has a high affinity for the estrogen receptor. The principle of the assay is based on the competition between the unlabeled test compound (Nitromifene citrate) and the radiolabeled estradiol (B170435) for binding to the ER.

The experimental setup involves incubating a preparation of estrogen receptors, often derived from rat uterine cytosol, with a fixed concentration of [3H]-estradiol and varying concentrations of Nitromifene citrate (B86180). nih.govepa.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. A decrease in the amount of bound [3H]-estradiol with increasing concentrations of this compound indicates that the latter is competing for the same binding site. researchgate.net

From the resulting data, a competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol) can be determined. nih.gov This value is then used to calculate the binding affinity (Ki) of this compound for the estrogen receptor. Research has shown that this compound does bind to the estrogen receptor; however, it has been observed to dissociate from the receptor 250-fold faster than estradiol. wikipedia.org The binding affinity of metabolites of Nitromifene has also been investigated using this method. nih.gov

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Radioligand | Tritiated estradiol ([3H]-estradiol) | 0.5 - 1.0 nM |

| Receptor Source | Rat uterine cytosol | 50 - 100 µg protein per assay tube |

| Competitor | This compound | Logarithmic increase in concentration (e.g., 10-10 to 10-3 M) |

| Incubation Time | To reach equilibrium | Typically several hours at 4°C |

| Separation Method | Hydroxyapatite (HAP) slurry, dextran-coated charcoal | - |

| Detection Method | Liquid scintillation counting | - |

| Primary Outcome | IC50, Ki (binding affinity) | - |

Cell-based assays provide a more physiologically relevant context to study the functional consequences of this compound binding to the estrogen receptor. These assays can measure receptor activation, leading to gene expression, as well as the movement of the receptor within the cell.

Reporter Gene Assays: These assays are widely used to determine whether a ligand acts as an agonist or an antagonist. bmbreports.org Cells, often a human cell line like MCF-7 (breast cancer) or HeLa (cervical cancer), are engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein - GFP) linked to an estrogen response element (ERE). nih.govnih.gov When an estrogen agonist binds to the ER, the receptor-ligand complex binds to the ERE and activates the transcription of the reporter gene, leading to a measurable signal (light or fluorescence). If this compound acts as an antagonist, it will inhibit the activation induced by an agonist like estradiol.

Receptor Translocation Assays: Upon ligand binding, the estrogen receptor typically translocates from the cytoplasm to the nucleus. cancer.gov This process can be visualized and quantified using fluorescence-based techniques. nih.gov For example, the estrogen receptor can be tagged with a fluorescent protein (e.g., GFP). nih.gov In the absence of a ligand, the fluorescence is diffuse in the cytoplasm. Upon addition of an estrogenic compound, the fluorescence concentrates in the nucleus. This translocation can be monitored using fluorescence microscopy and quantified by image analysis. Such assays can provide insights into the ability of this compound to induce the conformational changes in the ER necessary for nuclear localization. cancer.gov

| Assay Type | Principle | Endpoint Measured | Relevance to this compound |

|---|---|---|---|

| Reporter Gene Assay (e.g., Luciferase, GFP) | Ligand-activated ER binds to an ERE, driving expression of a reporter gene. | Light output or fluorescence intensity. | Determines if this compound has agonistic or antagonistic activity. |

| Receptor Dimerization Assay (e.g., BRET, FRET) | Measures the interaction between two ER monomers upon ligand binding. nih.gov | Resonance energy transfer signal. | Investigates the ability of this compound to induce receptor dimerization. |

| Receptor Translocation Assay | Visualizes the movement of fluorescently-tagged ER from the cytoplasm to the nucleus. cancer.gov | Nuclear fluorescence intensity. | Assesses if this compound promotes the nuclear localization of the ER. |

Histochemical and Immunochemical Detection of Estrogen Receptors

These techniques are invaluable for visualizing the presence and distribution of estrogen receptors within tissues and cells, and can be adapted for competitive binding studies.

Histochemical methods can be combined with competitive binding principles to characterize estrogen receptors in a morphological context. One approach involves using a fluorescently labeled estradiol conjugate to visualize ER in frozen tissue sections. The specificity of the binding can be confirmed by performing simultaneous competitive binding studies with an excess of an unlabeled competitor. This compound has been used as such a competitor, alongside unlabeled estradiol and diethylstilbestrol, to demonstrate the specificity of the fluorescent signal for the estrogen receptor in mammary cancer specimens. A reduction in fluorescence intensity in the presence of this compound would indicate that it competes with the fluorescent estradiol conjugate for binding to the ER in situ. nih.gov

Immunochemical methods, on the other hand, utilize antibodies that specifically recognize the estrogen receptor protein. nih.gov Immunohistochemistry (IHC) is a widely used technique where a primary antibody binds to the ER in a tissue section, and a secondary antibody, conjugated to an enzyme or a fluorophore, is used for detection. While not a direct binding assay for this compound, IHC is crucial for confirming the presence and localization of the target receptor in the tissues or cells being studied.

Analytical Chemistry Approaches for Characterization and Quantification in Research

Analytical techniques are essential for the chemical characterization of this compound, particularly for analyzing its isomeric forms and for quantifying it in research samples.

This compound, like other triphenylethylene (B188826) derivatives such as tamoxifen (B1202) and clomiphene, exists as a mixture of geometric (E and Z) isomers. wikipedia.org The spatial arrangement of the substituents around the carbon-carbon double bond can significantly influence the biological activity of the compound. Therefore, the ability to separate and quantify these isomers is crucial.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. For compounds similar to this compound, reversed-phase HPLC using a C18 column is a common approach. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase. The use of specific mobile phase additives can improve the resolution between the E and Z isomers. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This technique is particularly useful for quantifying low levels of this compound and its isomers in complex biological matrices. After chromatographic separation, the isomers are ionized (e.g., by electrospray ionization - ESI) and then detected by the mass spectrometer. nih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific parent ion for each isomer and then fragmenting it to produce characteristic product ions. This allows for highly selective and sensitive quantification, even if the isomers are not perfectly separated chromatographically. nih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., C18, Phenyl Hydride) mtc-usa.com | Aqueous buffer/organic solvent (e.g., acetonitrile, methanol) nih.gov | UV-Vis | Robustness, good resolution of isomers. |

| LC-MS/MS | Reversed-phase (e.g., C18) nih.gov | Aqueous buffer with volatile additives/organic solvent | Tandem Mass Spectrometry (e.g., Triple Quadrupole) | High sensitivity and specificity, suitable for complex matrices. rsc.org |

Spectroscopic Methods for Structural Elucidation of Metabolites

The biotransformation of this compound results in various metabolites, the identification of which is crucial for understanding its mechanism of action, efficacy, and metabolic fate. Advanced spectroscopic methods are indispensable for the structural elucidation of these metabolites, often present in complex biological matrices at low concentrations. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), frequently coupled with chromatographic separation methods like Liquid Chromatography (LC). nih.gov

NMR spectroscopy provides detailed information about the chemical structure of metabolites. One-dimensional (1D) ¹H NMR spectra can identify metabolites present at relatively high concentrations by comparing their distinct signals to reference databases. nih.gov For more complex structures or lower concentration metabolites, two-dimensional (2D) NMR techniques are necessary. These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms within a molecule, allowing for a complete structural assignment. nih.gov

Mass spectrometry, particularly when combined with LC (LC-MS), is a highly sensitive technique for detecting and identifying metabolites. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of metabolite ions. This precision allows for the determination of elemental compositions, which is a critical step in identifying an unknown compound. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected metabolite ion and analyzing its resulting fragment ions. The fragmentation pattern serves as a structural fingerprint, which can be used to identify specific structural motifs and metabolic modifications, such as hydroxylation, N-desmethylation, or conjugation with moieties like glucuronic acid. researchgate.net For instance, studies on the related compound Toremifene have successfully used LC-MS/MS to propose various metabolic pathways, including hydroxylation, oxidation, and dehalogenation. researchgate.net

Table 1: Spectroscopic Techniques for Metabolite Analysis

| Technique | Application in Metabolite Elucidation | Information Provided |

|---|---|---|

| 1D ¹H NMR | Initial screening and identification of major metabolites. | Chemical shifts and coupling constants for proton nuclei. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural determination of complex or novel metabolites. | Atom connectivity (H-H, C-H), enabling assembly of the molecular structure. nih.gov |

| LC-MS | Separation, detection, and quantification of metabolites in biological samples. | Retention time and mass-to-charge ratio (m/z) for each metabolite. |

| HRMS (e.g., QTOF) | Accurate mass measurement for determining elemental composition. | High-precision m/z values to propose molecular formulas. researchgate.net |

| Tandem MS (MS/MS) | Structural confirmation and identification of metabolic modifications. | Fragmentation patterns that provide a structural fingerprint of the molecule. researchgate.net |

In Vivo Experimental Animal Model Design and Implementation

In vivo animal models are essential for evaluating the physiological and pharmacological effects of this compound in a whole biological system. Rodent models, particularly rats and mice, are widely used due to their physiological similarities to humans in key aspects of reproduction and carcinogenesis, as well as practical advantages like cost-effectiveness and short gestation periods. nih.gov

Rodent Models for Reproductive and Endocrine System Investigations

To investigate the effects of this compound on the reproductive and endocrine systems, various rodent models are employed. These models are critical for understanding the compound's impact on hormonal regulation, reproductive cycles, and organ function. nih.gov

Mammary Carcinogenesis and Tumor Xenograft Models for Antitumor Efficacy

Evaluating the antitumor efficacy of this compound, particularly against breast cancer, involves the use of specialized animal models that mimic human disease. These include chemically-induced carcinogenesis models and tumor xenograft models.

Mammary Carcinogenesis Models: A widely used model for studying hormone-responsive breast cancer is the N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model in rats. nih.govpsu.edu In this model, a single dose of the carcinogen MNU is administered to young female rats, leading to the development of mammary tumors that are often estrogen receptor-positive, closely resembling a common type of human breast cancer. researchgate.net To test the efficacy of this compound, the compound would be administered either as a preventative agent before or during tumor development, or as a treatment after tumors have appeared. Key endpoints measured in these studies include tumor incidence (the percentage of animals developing tumors), tumor multiplicity (the average number of tumors per animal), and tumor latency (the time to the appearance of the first tumor). nih.gov

Tumor Xenograft Models: Tumor xenograft models involve the implantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice (e.g., nude or SCID mice), which lack a functional immune system to prevent rejection of the foreign tissue. nih.gov For breast cancer research, human breast cancer cell lines (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad of the mice. mdpi.com Once tumors are established and reach a palpable size, treatment with this compound would begin. The primary measure of antitumor efficacy in this model is the inhibition of tumor growth over time, which is often calculated as a percentage of tumor growth inhibition compared to a vehicle-treated control group. researchgate.net These models are invaluable for assessing the direct effect of a compound on human tumor growth in vivo. dntb.gov.ua

Table 3: Illustrative Data from a Hypothetical Antitumor Efficacy Study

| Treatment Group | Tumor Incidence (%) | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Control (Vehicle) | 100% | 1500 ± 210 | - |

| This compound | 100% | 600 ± 150 | 60% |

Future Directions and Emerging Research Avenues for Nitromifene Citrate

Elucidation of Unexplored Molecular Pathways and Off-Target Interactions

While nitromifene (B1679004) is known to act as an estrogen receptor antagonist, its broader molecular interactions remain an area of active investigation. dcchemicals.com Research is moving towards understanding its "off-target" effects, meaning its influence on cellular pathways other than the estrogen receptor signaling cascade. For instance, studies on similar SERMs like tamoxifen (B1202) and fulvestrant (B1683766) have revealed off-target effects that induce immunogenic modulation, making cancer cells more susceptible to immune-mediated killing. nih.govnih.gov This is achieved, in part, through the activation of death receptor and apoptotic signaling pathways. nih.gov A key player in these off-target effects appears to be the G protein-coupled receptor for estrogen (GPR30), which, when activated, can increase the sensitivity of cancer cells to natural killer (NK) cell lysis. nih.govnih.gov Future research on nitromifene citrate (B86180) will likely explore similar GPR30-mediated pathways and other potential off-target interactions to understand its complete mechanism of action.

Investigation of Potential Novel Preclinical Applications Beyond Classic Estrogen Antagonism

The exploration of nitromifene's molecular pathways is paving the way for novel preclinical applications. The potential immunomodulatory effects, similar to those seen with other SERMs, suggest a role for nitromifene in sensitizing even estrogen receptor-negative tumors to immunotherapy. nih.gov

Another promising avenue is in neuroprotection. Studies on the SERM raloxifene (B1678788) have shown it can mitigate the toxic effects of all-trans-retinal (B13868) in photoreceptor cells, suggesting a potential application in preventing retinal degeneration. researchgate.net Given the structural similarities among SERMs, investigating whether nitromifene citrate exhibits similar protective effects in the retina and other neuronal tissues is a logical next step. Furthermore, the anti-estrogenic properties of nitromifene have been shown to influence brain sexual differentiation in animal models, indicating its potential as a tool to study the molecular mechanisms underlying these processes. researchgate.net

Development of Advanced Analytical Techniques for Stereoisomer-Specific Research

This compound is a mixture of (E)- and (Z)-stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. wikipedia.orgwalshmedicalmedia.com While both isomers of nitromifene exhibit similar antiestrogenic activity, it is crucial to recognize that different stereoisomers of a drug can have distinct biological activities and effects. wikipedia.orgwalshmedicalmedia.com

Table 1: Advanced Analytical Techniques for Stereoisomer Research

| Analytical Technique | Description | Application in Nitromifene Research |

| Liquid Chromatography (LC) | Separates compounds based on their interaction with a stationary phase. Chiral stationary phases can be used to separate stereoisomers. walshmedicalmedia.com | To isolate and quantify the (E)- and (Z)-isomers of nitromifene for individual biological testing. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering advantages in speed and efficiency for chiral separations. walshmedicalmedia.com | An alternative to LC for the efficient separation of nitromifene stereoisomers. |

| Two-Dimensional Gas Chromatography (GC x GC) | Provides enhanced separation by using two different chromatography columns, significantly increasing peak capacity and resolution. nih.gov | To achieve high-resolution separation of nitromifene isomers and any potential impurities. |

| High-Resolution Mass Spectrometry (HRMS) | Accurately determines the mass of molecules, aiding in the identification of isomers and their fragments. nih.gov | To confirm the identity of the separated nitromifene isomers and to study their metabolic fate. |

Synergistic Studies with Other Endocrine Modulators or Signaling Pathway Inhibitors

A significant area of future research involves investigating the synergistic potential of this compound with other therapeutic agents. This approach aims to enhance therapeutic efficacy and overcome potential resistance mechanisms. For example, studies have shown that combining fulvestrant with the IL-15 superagonist N-803 can sensitize tumor cells to immune-mediated killing. nih.gov

Research into the synergistic effects of various antibiotics with cancer therapies has also shown promising results, indicating that modulating the microbiome or exploiting the direct anti-cancer effects of certain antibiotics could enhance the efficacy of drugs like nitromifene. mdpi.com The potential for synergy is not limited to cancer treatment. In studies of hormonal regulation, progesterone (B1679170) has been shown to have synergistic effects with estrogen antagonists on certain physiological responses. physiology.org Investigating how nitromifene interacts with other endocrine modulators, such as androgen receptor antagonists or aromatase inhibitors, could reveal novel therapeutic strategies for a range of hormone-dependent conditions. researchgate.net

Table 2: Potential Synergistic Combinations with this compound

| Interacting Agent Class | Potential Therapeutic Area | Rationale for Synergy |

| Immunomodulators (e.g., IL-15 superagonists) | Oncology | Enhance immune-mediated killing of cancer cells sensitized by nitromifene. nih.gov |

| Signaling Pathway Inhibitors (e.g., PI3K/Akt inhibitors) | Oncology | Target multiple cancer-driving pathways simultaneously. genome.jp |

| Other Endocrine Modulators (e.g., Progesterone) | Endocrinology | Modulate complex hormonal responses for various physiological conditions. physiology.org |

| Antibiotics | Oncology | Modulate the gut microbiome to enhance therapeutic response or direct cytotoxic effects. mdpi.com |

Q & A

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo bioavailability of this compound?

- Methodological Answer : Conduct parallel in vitro dissolution testing (USP apparatus) and in vivo PK studies. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption differences. Test formulations with enhanced permeability (e.g., nanoemulsions) to isolate bioavailability barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.